1-(2,3-Dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
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Overview
Description
1-(2,3-Dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperazine ring substituted with a dichlorophenyl group and a methyl-oxadiazole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction using 2,3-dichlorobenzyl chloride.
Formation of the Oxadiazole Ring: The oxadiazole ring is formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Final Coupling: The final step involves coupling the piperazine derivative with the oxadiazole derivative under suitable conditions, such as using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-(2,3-Dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at the dichlorophenyl and oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(2,3-Dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3-Dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.
Pathways Involved: It may modulate signaling pathways, leading to changes in cellular processes such as apoptosis, proliferation, or differentiation.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
- 1-(2,3-Dichlorophenyl)-4-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]piperazine
Uniqueness
1-(2,3-Dichlorophenyl)-4-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]piperazine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing new compounds with tailored properties for specific applications.
Properties
Molecular Formula |
C14H16Cl2N4O |
---|---|
Molecular Weight |
327.2 g/mol |
IUPAC Name |
2-[[4-(2,3-dichlorophenyl)piperazin-1-yl]methyl]-5-methyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C14H16Cl2N4O/c1-10-17-18-13(21-10)9-19-5-7-20(8-6-19)12-4-2-3-11(15)14(12)16/h2-4H,5-9H2,1H3 |
InChI Key |
FRNXQZRWYVBJNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(O1)CN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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